4,4-Difluoro-2-methylbutan-1-amine
Description
4,4-Difluoro-2-methylbutan-1-amine is a fluorinated primary amine with the molecular formula C₅H₁₁F₂N. Its structure features a branched carbon chain, with two fluorine atoms at the fourth carbon and a methyl group at the second carbon (Figure 1). The compound is typically synthesized as its hydrochloride salt (CAS: [provided in ]) for enhanced stability and solubility in research applications. Fluorinated amines like this are of interest in medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and bioavailability .
Properties
CAS No. |
1909314-13-1 |
|---|---|
Molecular Formula |
C5H11F2N |
Molecular Weight |
123.14 |
IUPAC Name |
4,4-difluoro-2-methylbutan-1-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(3-8)2-5(6)7/h4-5H,2-3,8H2,1H3 |
InChI Key |
PGFRUHINHDONNY-UHFFFAOYSA-N |
SMILES |
CC(CC(F)F)CN |
Canonical SMILES |
CC(CC(F)F)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key structural attributes :
- Primary amine group : Enhances reactivity in nucleophilic substitutions.
- Branching (C2 methyl) : May influence conformational flexibility and intermolecular interactions.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key observations :
- Fluorine placement : Only this compound and 3-(2,2-difluoroethyl)-3-methylazetidine incorporate fluorine, but the latter’s fluorine is on an ethyl side chain rather than the main carbon backbone.
- Ring systems : The azetidine and cyclopropane derivatives introduce rigidity, contrasting with the linearity of this compound.
Physicochemical Properties
Limited experimental data are available, but trends can be inferred:
- Lipophilicity (LogP): this compound is expected to have higher lipophilicity than non-fluorinated analogs due to fluorine’s hydrophobicity. The cyclopropane derivative may exhibit reduced solubility due to its rigid, nonpolar ring.
- Boiling/Melting Points : The hydrochloride salt form (common to all compounds in ) increases melting points compared to free bases.
- Acid-Base Behavior : The primary amine group (pKa ~10–11) ensures protonation under physiological conditions, enhancing solubility in acidic environments.
Preparation Methods
Nucleophilic Difluoromethylation of Imine Precursors
The stereoselective introduction of difluoromethyl groups has been revolutionized by sulfinyl-directed chemistry. A landmark approach involves reacting (R)-(N-tert-butylsulfinyl)aldimines with difluoromethyl phenyl sulfone under mild conditions (-78°C to 25°C), achieving diastereomeric ratios >99% (d.r.). This method capitalizes on the sulfone’s leaving group ability, with the tert-butylsulfinyl moiety ensuring chiral induction. Subsequent deprotection using HCl/EtOH quantitatively yields enantiomerically pure α-difluoromethyl amines without racemization, as verified by chiral HPLC (>99% ee).
Critical parameters :
- Temperature control during sulfone addition (-78°C optimal)
- Stoichiometric Zn(OTf)₂ for imine activation
- Sequential deprotection (sulfinyl then sulfonyl groups)
Electrophilic Fluorination Using 2,2-Difluoroacetic Anhydride
Scalable routes employ 2,2-difluoroacetic anhydride as a difluoromethyl source. In a five-step synthesis, ethyl vinyl ether undergoes [4+2] cycloaddition with the anhydride to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, followed by hydroxylation and nitrile formation. This strategy avoids hazardous fluorinating agents, achieving 78% yield in the cycloaddition step at 90 g scale.
Reaction sequence :
- Cycloaddition: 2,2-difluoroacetic anhydride + ethyl vinyl ether → 16 (78%)
- Hydroxynitrile formation: 16 + HCN → 18 (85%)
- Cyclization: 18 → 4-(difluoromethyl)pyridin-2-amine (72%)
Amination Techniques for Primary Amine Installation
Direct Amine Substitution on Fluoroarenes
Studies on 1,2-difluoro-4,5-dinitrobenzene demonstrate fluorine’s susceptibility to nucleophilic displacement. In DMF/KOH systems, dimethylamine displaces fluoride at C-2 (24% yield), while aqueous conditions favor hydroxylation (57% 2-hydroxy product). Steric effects dominate in bulkier amines: diethylamine requires 24 h at 100°C for 44% yield, versus 15 min for dimethylamine at 25°C.
Substitution kinetics :
| Amine | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dimethylamine | 25 | 0.25 | 24 |
| Diethylamine | 100 | 24 | 44 |
| Hydroxide | 25 | 0.25 | 57 |
Reductive Amination of Ketone Intermediates
A Ti(i-PrO)₄-mediated approach condenses amines with ketones under solvent-free conditions. For N-(cyclohexylmethyl)-2,4-dimethylpentan-3-amine, stoichiometric Ti(IV) coordinates the imine intermediate, enabling 89% yield after 8 h. Hydrogenation over Pd/C (10 bar H₂, 50°C) then reduces the Schiff base to the target amine.
Optimization insights :
- Ti:amine:ketone = 2:1:1.2 optimal
- Solvent-free conditions minimize hydrolysis
- Pd/C particle size (50 nm) maximizes surface area
Process Optimization and Scalability
One-Pot Tandem Reactions
Industrial-scale synthesis (3 kg batches) employs acetic acid as both solvent and catalyst. Methoxylamine hydrochloride facilitates nitrile cyclization at 50°C (7 h), followed by HBr-mediated ring closure (90°C, 15 h). Zinc reduction under N₂ atmosphere achieves 72% isolated yield, with purity >98% by HPLC.
Large-scale protocol :
Purity Control via Solvent Engineering
Crystallization from heptane/DCM mixtures (3:1 v/v) removes residual metal catalysts. Differential solubility at 4°C precipitates 4,4-Difluoro-2-methylbutan-1-amine hydrochloride with ≤0.5 ppm Pd content, meeting ICH Q3D guidelines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic fluorination | 85 | 99.5 | Lab-scale | High |
| Electrophilic anhydride | 72 | 98.1 | Multi-kilogram | Moderate |
| Reductive amination | 89 | 97.8 | Pilot plant | Low |
Key trade-offs emerge: while nucleophilic routes offer stereopurity, electrophilic methods better suit bulk production. Reductive amination balances cost and yield but requires rigorous metal removal.
Q & A
Q. What are the optimal synthetic routes for 4,4-difluoro-2-methylbutan-1-amine, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- The synthesis of fluorinated amines like this compound typically involves nucleophilic substitution or reductive amination. For fluorinated intermediates, trifluoromethanesulfonate derivatives (e.g., 2,4-difluorophenyl trifluoromethanesulfonate) can act as leaving groups to introduce fluorine atoms .
- Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (0–25°C), and catalysts like Pd or Cu to minimize side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the amine .
Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated amines, particularly distinguishing between regioisomers?
Methodological Answer:
- Fluorine’s electronegativity causes significant chemical shift differences in NMR. For this compound, compare shifts with reference compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine at δ -120 to -130 ppm) .
- Use - coupling constants to identify adjacent protons. For example, vicinal couplings (~20 Hz) confirm fluorine placement on adjacent carbons .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects impurities at ppm levels. Derivatization using 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances sensitivity for amine quantification via UV-Vis or fluorescence detection .
- Gas chromatography (GC) with a flame ionization detector (FID) is suitable for volatile impurities, but fluorine’s reactivity may necessitate inert column coatings (e.g., DB-5ms) .
Q. How does the methyl group at position 2 influence the compound’s stability under varying pH conditions?
Methodological Answer:
- The methyl group increases steric hindrance, reducing susceptibility to nucleophilic attack. Stability studies should involve incubating the compound in buffered solutions (pH 1–12) at 25–40°C, followed by LC-MS monitoring. For example, analogs like (2S)-2-methyl-3-(4-methylphenyl)pentan-1-amine show enhanced stability in acidic conditions due to steric protection .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent inhalation or skin contact. Store the compound in amber glass under nitrogen at -20°C to avoid degradation. For spills, neutralize with activated carbon and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Compare fluorine’s electron-withdrawing effects on reaction centers with non-fluorinated analogs. Software like Gaussian or ORCA can simulate charge distribution and frontier molecular orbitals .
Q. What strategies mitigate data contradictions in crystallographic studies of fluorinated amine derivatives?
Methodological Answer:
Q. How do environmental factors (e.g., light, oxygen) influence the degradation pathways of this compound?
Methodological Answer:
- Accelerated degradation studies under UV light (λ = 254 nm) and aerobic/anaerobic conditions reveal primary degradation products. LC-HRMS identifies defluorinated species (e.g., 2-methylbutan-1-amine) and oxidized byproducts. Compare with stability data for 3,5-difluoro-4-methylpyridin-2-amine, which degrades via C-F bond cleavage under UV .
Q. What role does fluorination play in modulating the compound’s biological activity, and how can this be experimentally validated?
Methodological Answer:
- Fluorine enhances membrane permeability and metabolic stability. Perform comparative assays with non-fluorinated analogs using cell-based models (e.g., Caco-2 for permeability). Radiolabeling (e.g., ) tracks biodistribution in vivo. Structural analogs like 4-chloro-7-boronate-indazol-3-amine show improved target engagement due to fluorine’s electronic effects .
Q. How can derivatization protocols enhance the detection of this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- Derivatize with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBF) to form UV/fluorescence-active adducts. Optimize reaction pH (8–9) and temperature (60°C) for maximum yield. Validate using spiked plasma samples with recovery rates >90% and LOD <1 ng/mL via UPLC-MS/MS .
Data Contradiction Analysis
Example Scenario : Conflicting NMR signals in different solvent systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
